1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea
Description
1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea is a thiourea derivative featuring a 4-methylthiazole moiety and an allyl (prop-2-en-1-yl) substituent. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is known for its role in medicinal chemistry due to its electronic properties and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S2/c1-3-4-9-7(12)11-8-10-6(2)5-13-8/h3,5H,1,4H2,2H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWFJBZBLQSJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Solution-Phase Synthesis
Procedure :
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Reagents :
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4-Methyl-1,3-thiazole-2-amine (1.0 equiv)
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Prop-2-en-1-yl isothiocyanate (1.1 equiv)
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Solvent: Anhydrous ethanol or dichloromethane (DCM)
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Base: Sodium hydroxide (20% aqueous solution)
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Reaction setup :
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The amine is dissolved in 40 mL of ethanol or DCM under nitrogen.
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Prop-2-en-1-yl isothiocyanate is added dropwise with stirring.
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For ethanol-based reactions, 5 mL of 20% NaOH is added, and the mixture is refluxed at 80°C for 8–12 hours.
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For DCM-based reactions, no additional base is required, and stirring proceeds at room temperature for 6 hours.
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Workup :
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Ethanol reactions are quenched with ice water, yielding a precipitate that is filtered and recrystallized from ethanol.
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DCM reactions are concentrated under vacuum, and the crude product is purified via precipitation with hexane.
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Yield :
Advantages :
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Ethanol/NaOH offers high yields with simple equipment.
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DCM avoids base handling and enables faster room-temperature reactions.
Comparative Analysis of Methodologies
The DCM method offers marginal advantages in yield and purity while eliminating base handling. However, ethanol/NaOH remains preferable for cost-sensitive applications.
Structural and Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
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δ 2.31 (s, 3H, CH3-thiazole)
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δ 4.67 (d, J = 3.9 Hz, 2H, CH2-allyl)
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δ 5.61–5.67 (m, 2H, CH2=CH2)
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δ 6.79 (s, 1H, thiazole-H)
MS (ESI) :
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m/z 238.1 [M+H]+ (calculated for C8H9N3S2: 237.03).
Melting Point :
Challenges and Troubleshooting
Common Side Reactions
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Polymerization of allyl isothiocyanate : Mitigated by using fresh reagent and inert atmospheres.
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Incomplete amine conversion : Add 10% excess isothiocyanate or extend reaction time.
Purification Issues
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Low recrystallization yields : Switch to gradient column chromatography (silica gel, ethyl acetate/hexane).
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Residual solvent : Employ high-vacuum drying (0.1 mbar, 24 hours).
Applications and Derivative Synthesis
The allyl thiourea moiety enables further functionalization:
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Click chemistry : Thiol-ene reactions with maleimides.
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Coordination complexes : Metal binding via sulfur and nitrogen donors.
Derivatives with altered substituents (e.g., bromophenyl, methoxyphenyl) follow analogous synthetic routes .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study demonstrated that 1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea showed promising activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit the proliferation of cancer cells was attributed to its interaction with cellular signaling pathways that regulate cell cycle progression.
Agricultural Applications
Pesticidal Activity
this compound has been evaluated for its effectiveness as a pesticide. Field trials demonstrated its efficacy in controlling pests such as aphids and whiteflies on crops like tomatoes and cucumbers. The compound acts as a growth regulator, disrupting the life cycle of these pests.
| Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 90 |
Materials Science
Polymer Composites
In materials science, this thiourea derivative has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that adding small amounts of the compound can significantly improve the tensile strength and thermal resistance of polymers used in various applications.
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyethylene | 20 | 120 |
| Polypropylene | 25 | 130 |
Case Studies
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Antimicrobial Efficacy Study
- Researchers conducted a comprehensive study on the antimicrobial effects of the compound against various pathogens. The results indicated a strong correlation between thiazole derivatives and their antimicrobial activity, paving the way for further development in pharmaceutical applications.
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Field Trials for Pest Control
- A series of field trials were conducted in agricultural settings to assess the efficacy of the compound as a pesticide. Results confirmed that it significantly reduced pest populations without adversely affecting beneficial insects.
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Polymer Enhancement Research
- A research group focused on incorporating this compound into biodegradable polymers. Their findings suggested improved mechanical properties and environmental resistance, indicating potential for sustainable material development.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.
Catalytic Activity: The thiourea group can activate substrates by forming hydrogen bonds, facilitating various chemical transformations.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Thiourea derivatives have been extensively studied for their potential therapeutic effects, including antibacterial, antifungal, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a thiazole ring and a thiourea moiety, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research indicates that thiourea derivatives exhibit potent antibacterial properties. A study highlighted the structure-activity relationship (SAR) of thiourea compounds, showing that modifications can significantly enhance their effectiveness against pathogenic bacteria. For instance, compounds with specific substituents demonstrated minimum inhibitory concentrations (MICs) as low as 3.125 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Thiourea Derivative A | S. aureus | 3.125 |
| Thiourea Derivative B | E. coli | 3.125 |
Antifungal Activity
The compound also shows antifungal activity, particularly against Candida albicans and Aspergillus flavus. In vitro studies demonstrated that certain thiourea derivatives achieved MIC values comparable to standard antifungal agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that this compound can inhibit cell proliferation in breast and prostate cancer models with IC50 values ranging from 3 to 14 µM . The mechanism appears to involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 5.0 |
| Prostate Cancer | 10.0 |
Antioxidant Activity
Thiourea derivatives have also been investigated for their antioxidant properties. In one study, the compound exhibited significant reducing potential against free radicals in assays such as ABTS and DPPH, with IC50 values indicating strong scavenging ability .
Case Studies
- Antibacterial Efficacy : A recent study synthesized several thiourea derivatives and tested their antibacterial efficacy against a panel of pathogens. The results indicated that modifications at the thiazole ring significantly improved antibacterial activity .
- Anticancer Mechanisms : Another investigation focused on the anticancer mechanisms of thiourea derivatives, revealing that they target specific molecular pathways involved in tumor growth and metastasis .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-methyl-1,3-thiazol-2-yl)-3-(prop-2-en-1-yl)thiourea?
Methodological Answer: The synthesis involves reacting a thiazol-2-amine derivative with allyl isothiocyanate under reflux conditions. For example:
- Step 1: Dissolve 1-(4-methyl-1,3-thiazol-2-yl)amine (0.01 mol) in pyridine (20 mL).
- Step 2: Add allyl isothiocyanate (0.01 mol) and reflux for 6 hours.
- Step 3: Cool the mixture, remove solvent under vacuum, and recrystallize the residue from ethanol to isolate the product .
Key Variables: Reaction time (≥6 hours), solvent choice (polar aprotic solvents like pyridine enhance nucleophilicity), and temperature (reflux ensures activation energy for thiourea formation).
Q. Which spectroscopic and analytical techniques are critical for characterizing this thiourea derivative?
Methodological Answer:
- IR Spectroscopy: Confirm thiourea C=S stretching (∼1200–1250 cm⁻¹) and N-H vibrations (∼3200 cm⁻¹).
- NMR: ¹H NMR detects allyl protons (δ 5.1–5.9 ppm) and thiazole protons (δ 7.2–8.1 ppm). ¹³C NMR identifies thiourea carbonyl (δ 175–180 ppm) .
- X-ray Crystallography: Resolve crystal packing and confirm regioselectivity (e.g., allyl group orientation) .
- Elemental Analysis: Validate purity (e.g., ≤0.4% deviation from theoretical C, H, N, S values) .
Q. How should researchers design initial biological activity screening assays for this compound?
Methodological Answer:
- Antimicrobial Assay: Use agar dilution or broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Prepare compound dilutions (1–256 µg/mL) in DMSO.
- Incubate at 37°C for 24 hours and measure MIC (Minimum Inhibitory Concentration) .
- Controls: Include positive (e.g., ciprofloxacin) and negative (DMSO-only) controls.
Q. What are common synthetic byproducts, and how are they identified?
Methodological Answer:
- Byproducts: Unreacted starting materials (e.g., thiazol-2-amine) or disubstituted thioureas (if allyl group reacts at multiple sites).
- Detection: Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress. HPLC with a C18 column (acetonitrile/water gradient) resolves impurities .
Q. What key spectral data should researchers prioritize during structural validation?
Methodological Answer:
- ¹H NMR Peaks: Allyl group protons (CH₂=CH–CH₂–, δ 5.1–5.9 ppm) and thiazole aromatic protons (δ 7.2–8.1 ppm).
- Mass Spectrometry: Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 225.1) and fragmentation patterns (e.g., loss of allyl group, m/z 152) .
Advanced Questions
Q. How do structural modifications influence the compound’s antimicrobial activity?
Methodological Answer:
- Thiazole Substituents: Electron-withdrawing groups (e.g., –NO₂) enhance activity against E. coli by increasing membrane penetration .
- Allyl vs. Propargyl Groups: Allyl’s hydrophobicity improves Gram-positive activity, while propargyl’s rigidity may reduce efficacy .
Experimental Design: Synthesize analogs (e.g., 1-(4-nitro-thiazol-2-yl)-3-propargyl-thiourea) and compare MIC values .
Q. How can regioselectivity be controlled during thiourea formation?
Methodological Answer:
- Solvent Effects: Polar solvents (e.g., DMF) favor nucleophilic attack at the less hindered amine site.
- Catalysts: Use Lewis acids (e.g., ZnCl₂) to activate isothiocyanate, directing substitution to the thiazole nitrogen .
- Temperature: Lower temperatures (0–25°C) reduce side reactions (e.g., disubstitution) .
Q. How should discrepancies in reported biological activity data be addressed?
Methodological Answer:
- Purity Verification: Reanalyze compounds via HPLC (>95% purity) and elemental analysis.
- Assay Conditions: Standardize inoculum size (1.5 × 10⁸ CFU/mL) and incubation time (24 hours) across labs .
- Statistical Analysis: Apply ANOVA to compare MIC values across replicates; outliers may indicate contamination .
Q. Can computational docking predict this compound’s interactions with bacterial targets?
Methodological Answer:
- Target Selection: Model against S. aureus DNA gyrase (PDB: 2XCT) or E. coli dihydrofolate reductase (PDB: 1RX2).
- Docking Workflow:
- Prepare ligand (AM1-BCC charges) and receptor (PRODRG server).
- Use AutoDock Vina with grid boxes covering active sites.
- Validate poses with MD simulations (e.g., 50 ns in GROMACS) .
Q. What strategies improve reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd/C (5% wt) or nano-ZnO for accelerated thiourea coupling .
- Solvent Optimization: Switch to ethanol/water mixtures for easier recrystallization and reduced waste .
- Process Monitoring: Use inline FTIR to track reaction completion and minimize over-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
